1-Amino-2-chloronaphthalene
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Overview
Description
1-Amino-2-chloronaphthalene is an organic compound with the molecular formula C₁₀H₈ClN It is a derivative of naphthalene, where an amino group (-NH₂) and a chlorine atom (-Cl) are substituted at the first and second positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-chloronaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-chloronaphthalene to form 2-chloro-1-nitronaphthalene, followed by reduction to yield this compound. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-chloronaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorine atom can be replaced by hydrogen through reductive dechlorination.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or sodium alkoxides in polar solvents.
Major Products:
Oxidation: Formation of 1-nitro-2-chloronaphthalene or 1-nitroso-2-chloronaphthalene.
Reduction: Formation of 1-amino-2-naphthalene.
Substitution: Formation of 1-amino-2-hydroxynaphthalene or 1-amino-2-alkoxynaphthalene.
Scientific Research Applications
1-Amino-2-chloronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-2-chloronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-4-chloronaphthalene: Similar structure but with the chlorine atom at the fourth position.
2-Amino-1-chloronaphthalene: Similar structure but with the amino and chlorine groups swapped.
1-Amino-2-naphthol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness: 1-Amino-2-chloronaphthalene is unique due to the specific positioning of the amino and chlorine groups, which influences its chemical reactivity and biological activity. The presence of both electron-donating (amino) and electron-withdrawing (chlorine) groups on the naphthalene ring creates a distinct electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIWGZCNYRBVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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